molecular formula C17H29N5 B6988716 N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine

N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine

Cat. No.: B6988716
M. Wt: 303.4 g/mol
InChI Key: YUTGVLLIBMGERW-UHFFFAOYSA-N
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Description

N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl ring, a piperidine ring, and a pyrimidine ring, making it an interesting subject for chemical research and potential pharmaceutical applications.

Properties

IUPAC Name

N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5/c1-12-9-17(20-13(2)19-12)22-7-4-15(5-8-22)21-16-10-14(11-16)3-6-18/h9,14-16,21H,3-8,10-11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTGVLLIBMGERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)NC3CC(C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions.

    Formation of the Piperidine Ring: This can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Attachment of the Pyrimidine Ring: This step may involve coupling reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(2-aminoethyl)cyclobutyl]-1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-amine: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these three structural features, which may confer unique chemical and biological properties not found in simpler analogs.

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